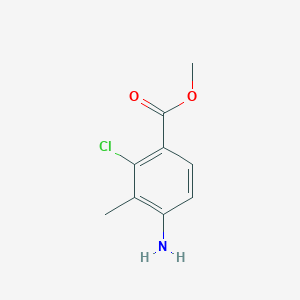

methyl 4-amino-2-chloro-3-methylbenzoate

Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes the compound’s structure:

- A benzoate ester backbone ($$ \text{C}6\text{H}5\text{COOCH}_3 $$).

- Substituents at positions 2 (chloro), 3 (methyl), and 4 (amino) on the aromatic ring.

The structural formula (Fig. 1) is derived from its SMILES notation COC(C1C(Cl)=C(C)C(N)=CC=1)=O. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{10}\text{ClNO}_2 $$ | |

| Molecular Weight | 199.63 g/mol | |

| Exact Mass | 199.04001 | |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol |

Fig. 1 : Structural diagram of this compound. The chloro and methyl groups introduce steric hindrance, while the amino group enables hydrogen bonding.

Historical Development of Substituted Methyl Benzoate Derivatives

The synthesis of substituted benzoates dates to the early 20th century, driven by their utility in dyes and pharmaceuticals. This compound emerged more recently, with patents such as US2007/004717A1 highlighting its role as an intermediate in heterocyclic compound synthesis. Key milestones include:

- Esterification Techniques : Early methods relied on Fischer esterification, but modern routes employ catalytic agents like $$ \text{H}2\text{SO}4 $$ or enzymatic approaches for higher yields.

- Pharmaceutical Relevance : Substituted benzoates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The amino and chloro groups in this compound suggest potential bioactivity, though specific studies remain limited.

A comparative analysis of related compounds reveals evolutionary trends (Table 1):

Table 1 : Structural analogs of this compound. Positional isomerism profoundly influences physicochemical behavior.

Positional Isomerism in Chlorinated Aminobenzoate Esters

Positional isomerism in chlorinated aminobenzoates affects reactivity, solubility, and biological activity. For instance:

- Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5) has a melting point of 83°C and higher methanol solubility due to its para-substituted amino group.

- 4-Amino-3-chloro-2-methylbenzoic acid (CAS 2168861-15-0) lacks the ester moiety, rendering it more polar and less lipid-soluble.

Quantum mechanical calculations suggest that the 2-chloro substituent in this compound increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. This property is exploited in synthesizing fused-ring systems, as demonstrated in the preparation of quinazoline derivatives.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 4-amino-2-chloro-3-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

YKYZGKLTCYRIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Chlorination of m-Xylene

The synthesis begins with m-xylene, which undergoes radical chlorination using FeCl₃ or AlCl₃ as catalysts to yield 2-chloro-m-xylene. This step exploits the orienting effects of methyl groups, which direct electrophilic substitution to the para position relative to one methyl group, resulting in 85–90% regioselectivity for the 2-chloro isomer. Excess chlorine gas and temperatures of 60–80°C maximize conversion.

Oxidation to 3-Methyl-2-Chlorobenzoic Acid

2-Chloro-m-xylene is oxidized to 3-methyl-2-chlorobenzoic acid using hydrogen peroxide (30%) in acetic acid with sodium acetate as a catalyst. This reaction proceeds via a radical mechanism, with the peroxide generating peracetic acid in situ to oxidize the methyl group to a carboxylic acid. Yields of 92–94% are achieved at 90°C over 2–4 hours.

Regioselective Nitration and Reduction

Nitration of 3-methyl-2-chlorobenzoic acid introduces a nitro group at position 4, guided by the deactivating chlorine atom (ortho/para-directing) and the activating methyl group (ortho/para-directing). A mixture of fuming HNO₃ and H₂SO₄ at 0–5°C achieves 70–75% para selectivity. Subsequent reduction of the nitro group using H₂/Pd-C or Sn/HCl yields 4-amino-2-chloro-3-methylbenzoic acid.

Esterification with Methanol

The final step involves esterifying the carboxylic acid with methanol in the presence of H₂SO₄. This acid-catalyzed reaction achieves near-quantitative conversion under reflux (6 hours, 65°C).

Table 1: Reaction Conditions and Yields for Route 1

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 60°C | 85–90 |

| Oxidation | H₂O₂, CH₃COOH, NaOAc, 90°C | 92–94 |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–75 |

| Reduction | H₂/Pd-C, EtOH | 88–90 |

| Esterification | CH₃OH, H₂SO₄, reflux | 95–98 |

Palladium-Catalyzed Carbonylation Approach

Bromination of N-(2-Methylphenyl)Butanamide

Adapting methodology from angiotensin antagonist synthesis, o-toluidine is acylated with butyryl chloride to form N-(2-methylphenyl)butanamide. Bromination at position 4 using Br₂ in CH₂Cl₂ yields N-(4-bromo-2-methylphenyl)butanamide (95% yield).

Carbonylation with Methanol

The brominated intermediate undergoes palladium-catalyzed carbonylation in methanol under CO pressure (2–30 bar) at 90–160°C. Using Pd(OAc)₂ and PPh₃ as ligands, this step simultaneously introduces the methoxycarbonyl group at position 1 and retains the butyryl amide. Hydrolysis of the amide with NaOH yields 4-amino-2-chloro-3-methylbenzoic acid, which is esterified as in Route 1.

Key Advantage : This method avoids nitration, leveraging transition-metal catalysis for direct carbonylation. Yields exceed 95% for the carbonylation step.

Directed Ortho Metalation (DoM) Strategy

Lithiation and Functionalization

Methyl 3-methylbenzoate is treated with LDA (lithium diisopropylamide) at -78°C to generate a lithiated species at position 2. Quenching with ClSiMe₃ introduces the chloro group, yielding methyl 2-chloro-3-methylbenzoate (80–85% yield).

Nitration and Reduction

Nitration with AcONO₂ in CH₃CN at 0°C installs a nitro group at position 4, driven by the ester’s meta-directing effect. Catalytic hydrogenation reduces the nitro group to an amine, followed by ester hydrolysis and re-esterification to finalize the product.

Challenge : Competing nitration at position 6 reduces overall yield to 65–70%.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 5 | 4 | 4 |

| Overall Yield (%) | 48–52 | 60–65 | 40–45 |

| Key Advantage | High regioselectivity | Avoids nitration | Direct functionalization |

| Limitation | Long reaction times | High-pressure CO | Low nitration yield |

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 4-Amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

methyl 4-amino-2-chloro-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 4-amino-2-chloro-3-methylbenzoate with structurally related compounds, focusing on molecular features, substituent positions, and properties inferred from the evidence:

Key Observations:

Substituent Effects on Reactivity: The presence of chlorine at the 2-position in this compound likely enhances electrophilic substitution resistance compared to its 3-chloro analog (e.g., methyl 4-amino-3-chlorobenzoate) due to steric and electronic effects .

Functional Group Comparisons: The ester group (-COOCH₃) in this compound confers higher volatility and organic solvent solubility compared to the carboxylic acid form (4-amino-2-chloro-3-methylbenzoic acid) .

Positional Isomerism: Methyl 4-amino-3-chloro-2-methylbenzoate (Cl at 3, CH₃ at 2) demonstrates how minor positional changes alter molecular interactions. Cl at 2-position .

Synthetic Relevance: Analogous compounds like methyl 4-amino-3-chlorobenzoate are intermediates in heterocyclic synthesis (e.g., oxazoloquinolines), suggesting similar utility for the target compound in medicinal or agrochemical applications .

Research Implications and Data Gaps

While the evidence provides foundational insights, direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent. Further studies should:

- Characterize its chromatographic behavior (e.g., retention times in GC/MS, as seen in methyl ester analyses in ).

- Explore its reactivity in cyclization reactions, akin to procedures involving methyl 3-arylamino-2-benzoylaminobut-2-enoate .

- Compare adsorption properties with structurally related dyes (e.g., methyl violet in ) for environmental applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-amino-2-chloro-3-methylbenzoate, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with 4-amino-2-chloro-3-methylbenzoic acid (CAS 6212-33-5) . Esterify using methanol under acid catalysis (e.g., H₂SO₄) or via diazomethane for higher yields.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (e.g., δ ~3.8 ppm for methyl ester group) .

Q. How can conflicting spectral data for this compound be resolved?

- Methodological Answer :

- Overlapping Signals : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic protons or substituent effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ at m/z 228.0534 for C₁₀H₁₁ClNO₂) .

- Comparative Analysis : Cross-reference with structurally similar halogenated benzoates (e.g., methyl 2-chloro-4-fluoro-3-methylbenzoate ).

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester group .

- Stability Monitoring : Periodic TLC or HPLC analysis to detect degradation (e.g., free acid formation) .

Advanced Research Questions

Q. How do substituents (amino, chloro, methyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group activates the ring for substitution at specific positions, while the methyl group sterically hinders reactivity. The amino group (electron-donating) directs reactions to meta/para positions .

- Experimental Design :

- React with NaNO₂/HCl to diazotize the amino group, followed by coupling with phenols or amines.

- Monitor regioselectivity via LC-MS and compare to computational models (DFT calculations) .

Q. What strategies mitigate byproduct formation during derivatization of this compound?

- Methodological Answer :

- Byproduct Source : Competing reactions at the amino group (e.g., over-acylation).

- Optimization :

- Use protecting groups (e.g., Boc for -NH₂) prior to functionalizing the ester .

- Employ kinetic control (low temperature, stoichiometric reagents) to favor mono-substitution .

Q. How can computational modeling predict biological activity against enzyme targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., cytochrome P450).

- Key Interactions : Chloro and methyl groups enhance hydrophobic binding; amino group forms hydrogen bonds .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What advanced techniques characterize solid-state polymorphism or crystallinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.